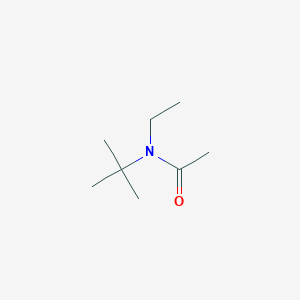
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis methods for this compound. However, the synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis2.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. However, similar compounds often undergo reactions such as protodeboronation2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, I couldn’t find any specific information on the physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis and evaluation of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, similar in structure to the compound of interest, have shown antimicrobial activity. These derivatives were synthesized through reactions with various sulfonyl and acid chlorides and exhibited significant antimicrobial effects against pathogenic bacterial and fungal strains in in vitro studies. This suggests a potential application for the compound in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Herbicidal and Insecticidal Activities
N-phenylpyrazolyl aryl methanones derivatives, which include arylthio/sulfinyl/sulfonyl groups similar to those in the compound of interest, have been shown to possess favorable herbicidal and insecticidal activities. This indicates a potential application in the development of new herbicides and insecticides, contributing to agricultural advancements (Wang et al., 2015).
Neuroimaging Applications
Sulfur-containing compounds targeting the vesicular acetylcholine transporter (VAChT) in the brain have been synthesized and assessed, showing high binding affinities and selectivity. This research suggests potential applications in neuroimaging, specifically in developing radiotracers for diagnosing and studying neurological diseases (Luo et al., 2018).
Selective Estrogen Receptor Modulators
The compound raloxifene, which shares structural similarities with the compound , acts as a selective estrogen receptor modulator (SERM). It demonstrates estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. This suggests potential applications in the development of SERMs for treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).
Enzyme Inhibition
The sulfoxide analogue of SB-3CT, a selective inhibitor of matrix metalloproteinase 2 (MMP2), involves a mechanism of C-H deprotonation and heterocycle opening. This indicates potential applications in developing enzyme inhibitors for therapeutic purposes, specifically targeting MMP2 which is implicated in various diseases including cancer (Tao et al., 2010).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find any specific information on the safety and hazards of this compound.
Zukünftige Richtungen
The future directions for research on this compound could include further studies to determine its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and analysis would be required.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S2/c1-25-15-7-9-16(10-8-15)27(23,24)17-11-13-21(14-12-17)20(22)18-5-3-4-6-19(18)26-2/h3-10,17H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIDJZDGSWXUHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

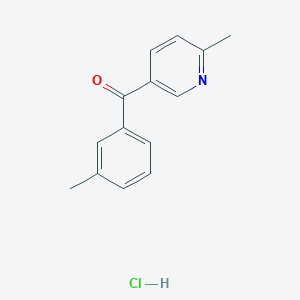
![1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione](/img/structure/B2393375.png)
![2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2393376.png)

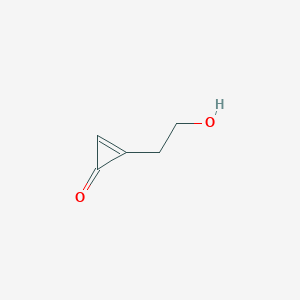


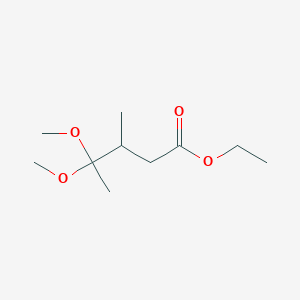
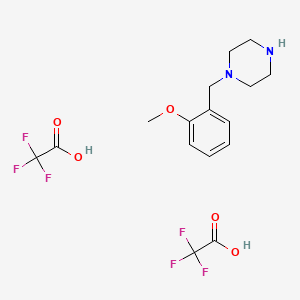

![2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B2393391.png)
![2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2393393.png)
![5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2393394.png)
